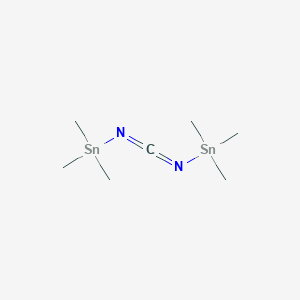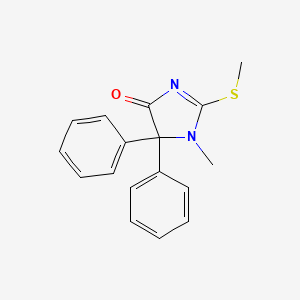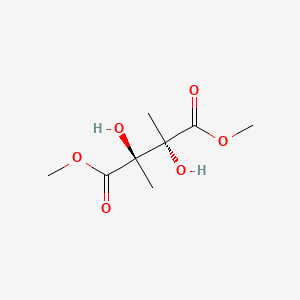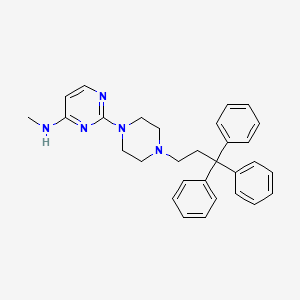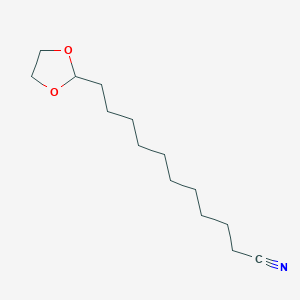![molecular formula C11H9N3O B14713771 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 6759-49-5](/img/structure/B14713771.png)
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity. It features a pyridine ring attached to a hydrazinylidene group, which is further connected to a cyclohexa-2,5-dien-1-one moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-aminopyridine with cyclohexa-2,5-dien-1-one derivatives under specific conditions. One common method includes the use of aromatic amines in a 1,8-addition pattern, which is favored by electron-donating substituents in the aromatic amine and electron-withdrawing groups in the cyclohexa-2,5-dien-1-one .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead dioxide, reducing agents such as sodium borohydride, and nucleophiles like aromatic amines. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol .
Major Products
Major products formed from these reactions include N-aryl-N’-(4-oxocyclohexa-2,5-dien-1-ylidene)arenecarbohydrazonamides and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its reactivity and ability to form stable complexes.
Industry: It is used in the development of advanced materials, including catalytically active nanocomposites.
Wirkmechanismus
The mechanism of action of 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its ability to form stable complexes with various molecular targets. The hydrazinylidene group can interact with metal ions and other electrophiles, facilitating catalytic processes and other chemical transformations. The pyridine ring enhances its binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Pyridylazo)resorcinol: Known for its use in metal ion detection and chelation.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Used in crystallographic studies and material science.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Known for its role in oxidation reactions and radical formation.
Uniqueness
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a pyridine ring and a hydrazinylidene group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
CAS-Nummer |
6759-49-5 |
|---|---|
Molekularformel |
C11H9N3O |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
4-(pyridin-3-yldiazenyl)phenol |
InChI |
InChI=1S/C11H9N3O/c15-11-5-3-9(4-6-11)13-14-10-2-1-7-12-8-10/h1-8,15H |
InChI-Schlüssel |
JXNCTIUTVVKSGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N=NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


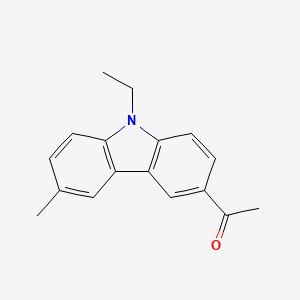
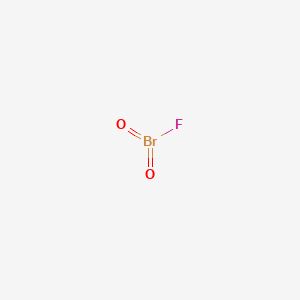

![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
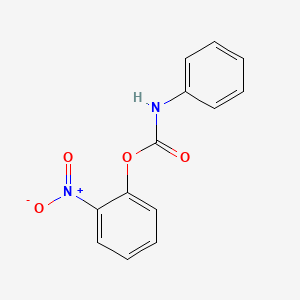
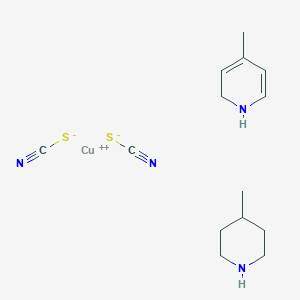
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
